Berberastine

Malaria Antiparasitic Natural Products

Distinguishing authentic Hydrastis canadensis from adulterated Coptis material demands a specific reference standard-generic berberine cannot substitute. Berberastine fills this gap as a selective protoberberine marker and a potent AChE inhibitor. • Confirms genuine goldenseal via unique LC-MS/HPLC signature; its absence flags adulteration. • Enables mechanism-of-action studies against M. tuberculosis (MIC 25-50 µg/mL), an activity absent in berberine. • Serves as a high-purity lead for Alzheimer's SAR programs (AChE IC50 = 0.23 µM). Supplied with full analytical documentation for immediate research deployment.

Molecular Formula C20H18NO5+
Molecular Weight 352.4 g/mol
CAS No. 2435-73-6
Cat. No. B1212728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerberastine
CAS2435-73-6
Molecular FormulaC20H18NO5+
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4C(C3)O)OCO5)OC
InChIInChI=1S/C20H18NO5/c1-23-17-4-3-11-5-15-12-6-18-19(26-10-25-18)7-13(12)16(22)9-21(15)8-14(11)20(17)24-2/h3-8,16,22H,9-10H2,1-2H3/q+1
InChIKeyVFCGRXCCUHLLIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Berberastine Sourcing Guide


Berberastine (CAS 2435-73-6) is a quaternary protoberberine alkaloid naturally occurring in several medicinal plant species, most notably Coptis chinensis (Coptidis Rhizoma) and Hydrastis canadensis (goldenseal) [1]. Structurally characterized by a 5,6-dihydro-5-hydroxy-9,10-dimethoxybenzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium core, it is a minor constituent within these botanical matrices compared to major alkaloids like berberine [2]. While sharing a common biosynthetic origin with berberine, its distinct hydroxyl substitution imparts a unique chemical and biological fingerprint [3].

Procurement Risk: Berberastine vs. Analogs


Berberastine is not a functional equivalent of its major co-occurring alkaloid, berberine, or other protoberberine analogs like palmatine or jatrorrhizine. Generic substitution based solely on plant extract source or broad alkaloid class will compromise experimental outcomes due to divergent activity profiles, target selectivity, and distribution in source material. For instance, while berberine and berberastine share similar potency in some assays (e.g., lipoxygenase inhibition [1]), they exhibit markedly different activity against specific pathogens and show distinct chromatographic and mass spectrometric signatures essential for botanical authentication [2].

Berberastine Differentiation Evidence


Antiplasmodial Activity

Berberastine demonstrates comparable antiplasmodial activity to the major alkaloid berberine against Plasmodium falciparum [1]. While berberine is often considered the primary bioactive compound in Coptis extracts, this data shows berberastine contributes equivalently to the overall antiparasitic effect.

Malaria Antiparasitic Natural Products

Lipoxygenase Inhibition

In a direct comparison, berberastine and berberine exhibit identical potency as inhibitors of the enzyme lipoxygenase [1]. This shared activity profile is critical for studies investigating the anti-inflammatory mechanisms of plant extracts containing these alkaloids.

Inflammation Enzyme Inhibition Eicosanoid Pathway

Mycobactericidal Activity

Berberastine shows quantifiable activity against Mycobacterium species, whereas berberine is reported to have no such activity in the same database [1]. This stark functional divergence underscores the risk of using total alkaloid fractions as a proxy for pure berberastine in antimicrobial research.

Tuberculosis Mycobacterium Antibacterial

AChE Inhibition

Berberastine has been identified as a potent acetylcholinesterase (AChE) inhibitor, with an IC50 value in the sub-micromolar range [1]. This level of potency places it among the more active phytochemicals in this therapeutic class.

Neurodegeneration Alzheimer's Disease Enzyme Inhibition

Source Authentication Biomarker

Berberastine's presence and relative abundance serve as a key chemical marker for differentiating plant species and detecting adulteration. It is a characteristic alkaloid in authentic Hydrastis canadensis (goldenseal) [1]. Furthermore, the content of berberastine varies significantly between Coptis chinensis and Coptis japonica, making it a useful biomarker for species identification [2].

Quality Control Botanical Authentication Adulteration

Berberastine Applications


Botanical Authentication Standard

Utilize high-purity berberastine as a reference standard in LC-MS or HPLC methods for quality control. Its presence confirms authentic Hydrastis canadensis (goldenseal) material, while its absence alongside the detection of palmatine, coptisine, or jatrorrhizine can indicate adulteration with cheaper Coptis species [1]. This is a crucial application for analytical chemists in the dietary supplement and herbal medicine industries.

Antimycobacterial Agent Discovery

Employ berberastine as a lead compound or positive control in antimicrobial screening programs targeting Mycobacterium tuberculosis and related species. Its demonstrated MIC of 25-50 µg/mL against Mycobacteria, an activity not shared by berberine, makes it a uniquely valuable tool for SAR studies and mechanism-of-action investigations in this area [2].

Neuropharmacology SAR Studies

Leverage berberastine's potent acetylcholinesterase (AChE) inhibitory activity (IC50 = 0.23 µM) to explore the structural determinants of target engagement within the protoberberine alkaloid class [3]. Its distinct activity profile compared to berberine provides a basis for designing and synthesizing novel analogs with improved selectivity and potency for Alzheimer's disease research.

Anti-Inflammatory Mechanism Deconvolution

Use berberastine as a pure compound in mechanistic studies to dissect the contribution of individual alkaloids to the overall anti-inflammatory activity of Coptis or goldenseal extracts. Its potent and equipotent activity to berberine in inhibiting lipoxygenase (IC50 = 118 µM) highlights the need for component-specific analysis rather than reliance on total alkaloid fractions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Berberastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.